molecular formula C20H16FN3O4 B2576085 N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 886949-99-1

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2576085
CAS No.: 886949-99-1
M. Wt: 381.363
InChI Key: WQISRTXYCLGUGV-UHFFFAOYSA-N
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Description

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by three key structural motifs:

  • A 1-benzofuran ring substituted with a carbamoyl group at position 2.
  • A 4-fluorophenyl group attached to the pyrrolidine nitrogen.
  • A 5-oxopyrrolidine-3-carboxamide core, which is a lactam structure with an amide side chain.

Properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c21-12-5-7-13(8-6-12)24-10-11(9-16(24)25)20(27)23-17-14-3-1-2-4-15(14)28-18(17)19(22)26/h1-8,11H,9-10H2,(H2,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQISRTXYCLGUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the treatment of viral infections such as hepatitis C. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Compound Overview

The compound is part of the benzofuran derivatives class and exhibits a unique molecular structure that contributes to its biological activity. The key features include:

  • Molecular Formula : C19_{19}H18_{18}FN3_{3}O3_{3}
  • Molecular Weight : 353.36 g/mol
  • CAS Number : 886949-99-1

This compound primarily acts as an inhibitor of the hepatitis C virus (HCV) genotype 2a strain JFH1 NS5B RNA-dependent RNA polymerase (RdRp). The mechanism involves:

  • Inhibition of Viral Replication : The compound binds to the active site of the NS5B polymerase, preventing RNA synthesis essential for viral replication.
  • Structural Interactions : The presence of the benzofuran and fluorophenyl groups enhances binding affinity and specificity towards viral enzymes.

Antiviral Activity

The antiviral efficacy of this compound has been evaluated through various in vitro assays. Notable findings include:

Study Cell Line IC50_{50} (µM) Mechanism
Study 1HCV JFH10.12NS5B RdRp Inhibition
Study 2A549 (Lung Cancer)0.66Cytotoxicity via Apoptosis

These studies indicate that the compound exhibits low micromolar inhibitory concentrations against HCV, suggesting strong antiviral potential.

Anticancer Activity

Recent research also highlights its anticancer properties. The compound's effects were tested on A549 lung adenocarcinoma cells, showing significant cytotoxicity:

Compound Cell Line Viability (%) at 100 µM Comparison to Cisplatin (%)
N-(2-carbamoyl...)A5496645

The results indicate that while it exhibits anticancer activity, it does so with a lower cytotoxic effect on non-cancerous cells compared to traditional chemotherapeutics like cisplatin.

Case Studies and Research Findings

A series of studies have been conducted to further elucidate the biological activity of this compound:

  • Antiviral Efficacy Against HCV :
    • In a study published in Journal of Medicinal Chemistry, N-(2-carbamoyl...) was shown to significantly reduce viral load in infected cell cultures, demonstrating its potential as a therapeutic agent against hepatitis C .
  • Anticancer Properties :
    • Research published in Pharmaceutical Biology indicated that derivatives of 5-oxopyrrolidine, including this compound, exhibited promising anticancer activity against multidrug-resistant strains . The study emphasized structure-dependent activity, suggesting that modifications could enhance efficacy.
  • Synergistic Effects with Other Drugs :
    • A study explored the combination of this compound with existing antiviral therapies, revealing synergistic effects that could enhance overall treatment efficacy for HCV .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that benzofuran derivatives, including N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide, exhibit notable antimicrobial activity. Studies have shown that compounds with the benzofuran moiety can inhibit the growth of various pathogens, including bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance, positioning such compounds as potential alternatives or adjuncts to traditional antimicrobial agents .

Anticancer Activity
The compound has been investigated for its anticancer properties. Benzofuran-based compounds have demonstrated efficacy against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives similar to this compound have been noted for their ability to target specific cancer pathways, making them candidates for further development in cancer therapeutics .

Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds containing the benzofuran structure have shown promise in modulating inflammatory responses. Research suggests that these compounds can inhibit pro-inflammatory cytokines, which may lead to therapeutic benefits in conditions characterized by chronic inflammation .

Therapeutic Implications

Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to interact with various biological targets suggests that it could be a lead compound for creating new medications aimed at treating infections, cancer, and inflammatory diseases. The ongoing exploration of its structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties .

HCV NS5B Polymerase Inhibition
Recent studies have highlighted the potential of benzofuran derivatives as inhibitors of hepatitis C virus (HCV) NS5B polymerase. This enzyme is vital for viral replication, and compounds like this compound may offer new avenues for antiviral therapies targeting HCV .

Case Studies and Research Findings

StudyFindingsImplications
Study A Demonstrated antimicrobial activity against Staphylococcus aureusPotential use in treating resistant bacterial infections
Study B Induced apoptosis in cancer cell linesCould lead to new anticancer therapies
Study C Inhibited HCV NS5B polymerase effectivelyOffers a new strategy for HCV treatment

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s amide bonds and carbamoyl groups are susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products Yield Source
Acidic hydrolysis6M HCl, 80°C, 6 hrs1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid + 2-amino-1-benzofuran72%
Basic hydrolysis2M NaOH, 60°C, 4 hrsSodium salt of pyrrolidone carboxylic acid + benzofuran amine derivative65%

Key Findings :

  • The benzofuran carbamoyl group hydrolyzes faster than the pyrrolidone carboxamide due to steric protection of the latter.

  • Fluorine substituents on the phenyl ring stabilize intermediates via inductive effects, modulating reaction rates.

Nucleophilic Aromatic Substitution

The 4-fluorophenyl group participates in nucleophilic substitution under transition-metal catalysis.

Reagent Catalyst Conditions Product Yield Source
MorpholinePd(OAc)₂, XPhos100°C, 12 hrs, DMF4-morpholinophenyl analog58%
Sodium methoxideCuI, 1,10-phenanthroline120°C, 24 hrs, DMSO4-methoxyphenyl derivative41%

Mechanistic Insight :

  • Fluorine acts as a leaving group in Pd-catalyzed cross-coupling reactions, enabling C–N bond formation .

  • Electron-withdrawing carboxamide groups deactivate the aryl ring, requiring harsh conditions.

Reductive Transformations

The pyrrolidone carbonyl group undergoes selective reduction.

Reducing Agent Conditions Product Yield Source
LiAlH₄THF, 0°C → RT, 2 hrsN-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)pyrrolidin-3-carboxamide68%
BH₃·THFTHF, 60°C, 8 hrsSecondary alcohol derivative54%

Notes :

  • Over-reduction of the benzofuran ring is avoided using LiAlH₄ at controlled temperatures.

  • Borane complexes selectively reduce the ketone without affecting amide bonds.

Oxidation Reactions

The pyrrolidone ring undergoes oxidative modifications.

Oxidizing Agent Conditions Product Yield Source
KMnO₄H₂O, 25°C, 24 hrsRing-opened dicarboxylic acid37%
m-CPBACH₂Cl₂, 0°C → RT, 6 hrsEpoxide at pyrrolidone β-position29%

Challenges :

  • Over-oxidation leads to decomposition products, requiring precise stoichiometry .

Cyclization and Rearrangement

Intramolecular reactions dominate under thermal or acidic conditions.

Conditions Product Yield Source
PPA, 120°C, 3 hrsBenzofuran-fused lactam61%
Ac₂O, reflux, 8 hrsAcetylated spirocyclic derivative44%

Applications :

  • Cyclized products show enhanced bioactivity in antimicrobial assays.

Stability Under Physiological Conditions

The compound degrades in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8):

Medium Half-Life Major Degradation Pathway Source
SGF2.3 hrsHydrolysis of carbamoyl group
SIF8.1 hrsOxidation of pyrrolidone ring

Synthetic Utility in Medicinal Chemistry

Derivatives synthesized via these reactions have been screened for:

  • Anticancer activity : IC₅₀ = 1.8 μM against MDA-MB-231 cells (post-hydrolysis analog) .

  • Antibacterial activity : MIC = 4 μg/mL against S. aureus (morpholine-substituted derivative) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 5-Oxopyrrolidine and Aromatic Moieties

The following compounds share the 5-oxopyrrolidine-3-carboxamide core and fluorophenyl or related aromatic groups but differ in substituents and heterocyclic systems:

Compound Name Key Structural Differences Potential Implications Reference
N-(2-carbamoylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide Replaces benzofuran with a 2-carbamoylphenyl group Reduced aromatic stacking potential; altered solubility
N-(4-butylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide Substitutes benzofuran with a 4-butylphenyl group Increased hydrophobicity; potential for enhanced membrane permeability
(RS)-N-[(RS)-3,4-Dibenzyl-5-oxoimidazolidin-1-yl]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide Replaces benzofuran with a dibenzylimidazolidinone; fluorophenyl is benzyl-substituted Bulkier structure; possible steric hindrance in target binding
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Replaces pyrrolidone with thiazolidinone; chlorophenyl instead of fluorophenyl Altered electronic properties; potential for different target selectivity
Key Observations:
  • The benzofuran moiety in the target compound may enhance π-π interactions compared to phenyl or alkyl-substituted analogues .
  • Fluorophenyl groups are conserved in many analogues, suggesting their importance in hydrophobic interactions or metabolic stability .
  • Heterocyclic variations (e.g., imidazolidinone, thiazolidinone) influence steric and electronic profiles, which could modulate binding affinity or pharmacokinetics .

Compounds with Fused Aromatic Systems

Several analogues feature fused aromatic systems instead of benzofuran:

Compound Name Structural Features Activity/Data (if available) Reference
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine core with trifluoroethylamino and methylcyclopropyl groups Antiviral activity (e.g., MERS-CoV inhibition inferred from structural analogs)
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide Dihydroisobenzofuran ring with dimethylaminopropyl chain Pharmacopeial relevance (dissolution testing standards)
Key Observations:
  • Dihydroisobenzofuran systems (e.g., ) may offer conformational flexibility, impacting entropic penalties during target engagement.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide?

Methodological Answer:
The compound’s synthesis likely involves multi-step coupling reactions. A typical approach includes:

  • Step 1 : Preparation of the benzofuran-3-carboxamide core via cyclization of substituted salicylaldehyde derivatives with carbamoylating agents.
  • Step 2 : Functionalization of the pyrrolidine-5-one moiety using 4-fluorophenyl precursors, followed by carboxylation at the 3-position.
  • Step 3 : Amide coupling between the benzofuran and pyrrolidine fragments using reagents like EDCI/HOBt or DCC.
    Purification may involve column chromatography or recrystallization, with intermediates validated by NMR and LC-MS .

Basic: How is the crystal structure of this compound resolved, and what software tools are recommended for refinement?

Methodological Answer:
X-ray crystallography is the gold standard. Key steps include:

  • Data Collection : Use a single-crystal diffractometer with Mo/Kα radiation.
  • Structure Solution : Employ direct methods (e.g., SHELXD in SHELX suite) for phase determination .
  • Refinement : Iterative refinement with SHELXL, adjusting thermal parameters and validating hydrogen bonding networks.
  • Visualization : ORTEP-3 (with GUI) generates publication-quality molecular diagrams .

Advanced: How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer:
Discrepancies often arise from assay variability. Mitigation strategies:

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
  • Data Normalization : Express activity as % inhibition relative to positive/negative controls.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO vs. saline) or incubation time .

Advanced: What experimental design principles optimize synthetic yield in multi-step protocols?

Methodological Answer:
Apply Design of Experiments (DoE) for systematic optimization:

  • Factors : Vary temperature, catalyst loading, and reaction time.
  • Response Surface Methodology (RSM) : Model interactions between factors to identify maxima in yield.
  • Flow Chemistry : For exothermic steps, use continuous-flow reactors to enhance reproducibility and safety (e.g., Omura-Sharma-Swern oxidation principles) .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR : 1^1H/13^{13}C NMR verifies substituent positions (e.g., fluorophenyl protons at ~7.2 ppm).
  • IR : Confirm carboxamide (C=O stretch ~1650 cm1^{-1}) and benzofuran (C-O-C ~1250 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+^+ with <2 ppm error) .

Advanced: How should crystallographers address conflicting data on molecular conformation (e.g., torsional angles)?

Methodological Answer:

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to detect twinning, which distorts geometry .
  • Disorder Modeling : Split occupancy for flexible groups (e.g., fluorophenyl rings) using PART instructions.
  • Validation Tools : Compare with Cambridge Structural Database (CSD) entries for similar compounds to assess geometric outliers .

Basic: What safety protocols are critical during handling of this compound in lab settings?

Methodological Answer:

  • PPE : Wear nitrile gloves and goggles; use fume hoods for powder handling.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in amber vials under argon at –20°C to prevent hydrolysis .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with target protein PDB structures (e.g., kinase domains).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Pharmacophore Mapping : Identify critical H-bond donors/acceptors using Schrödinger’s Phase .

Advanced: What analytical strategies differentiate regioisomers or stereoisomers of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IG-3 column with hexane/isopropanol gradients.
  • NOESY NMR : Detect spatial proximity between benzofuran and pyrrolidine protons.
  • VCD Spectroscopy : Compare experimental and DFT-simulated spectra for absolute configuration .

Basic: How is purity assessed, and what thresholds are acceptable for in vitro studies?

Methodological Answer:

  • HPLC : Use a C18 column (ACN/water + 0.1% TFA); aim for ≥95% purity.
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.
  • Karl Fischer Titration : Ensure <0.5% water content for hygroscopic samples .

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